molecular formula C10H7ClN2O B14567941 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine CAS No. 61578-12-9

5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine

Cat. No.: B14567941
CAS No.: 61578-12-9
M. Wt: 206.63 g/mol
InChI Key: JXXVTEUMAVUFJN-UHFFFAOYSA-N
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Description

5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine: is a heterocyclic compound with the molecular formula C10H7ClN2O . This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a chlorine atom and a phenyl group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine typically involves the reaction of appropriate pyrazine derivatives with chlorinating agents. One common method is the chlorination of 2-phenylpyrazine-1-oxide using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Chloro-1-oxo-2-phenyl-1lambda~5~-pyrazine depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or DNA .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile compound in various scientific research applications .

Properties

CAS No.

61578-12-9

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-1-oxido-2-phenylpyrazin-1-ium

InChI

InChI=1S/C10H7ClN2O/c11-10-7-13(14)9(6-12-10)8-4-2-1-3-5-8/h1-7H

InChI Key

JXXVTEUMAVUFJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=[N+]2[O-])Cl

Origin of Product

United States

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